2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 536702-03-1
VCID: VC6784857
InChI: InChI=1S/C14H13N3OS2/c1-9-13(10-4-2-3-5-11(10)16-9)20-8-12(18)17-14-15-6-7-19-14/h2-7,16H,8H2,1H3,(H,15,17,18)
SMILES: CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=NC=CS3
Molecular Formula: C14H13N3OS2
Molecular Weight: 303.4

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 536702-03-1

Cat. No.: VC6784857

Molecular Formula: C14H13N3OS2

Molecular Weight: 303.4

* For research use only. Not for human or veterinary use.

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide - 536702-03-1

Specification

CAS No. 536702-03-1
Molecular Formula C14H13N3OS2
Molecular Weight 303.4
IUPAC Name 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C14H13N3OS2/c1-9-13(10-4-2-3-5-11(10)16-9)20-8-12(18)17-14-15-6-7-19-14/h2-7,16H,8H2,1H3,(H,15,17,18)
Standard InChI Key VGDLUEGDBRKNKL-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=NC=CS3

Introduction

2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that combines indole and thiazole moieties, both of which are known for their diverse biological activities and pharmacological significance. The indole ring is a common feature in many biologically active compounds, while thiazole rings are frequently found in drugs and pharmaceuticals due to their ability to interact with biological targets effectively.

Synthesis and Production

The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves several key steps, which can be optimized in industrial settings using techniques like continuous flow reactors to enhance yield and purity.

Mechanism of Action

The indole moiety in this compound is known to interact with various biological receptors, while the thiazole ring may enhance binding affinity and specificity towards these targets. This interaction is crucial for eliciting biological responses that could lead to therapeutic effects.

Potential Therapeutic Applications

Given its structure, this compound is a significant candidate in medicinal chemistry and drug development due to its potential therapeutic properties. It exemplifies the intersection of organic chemistry and medicinal research, highlighting its impact on drug development and therapeutic applications.

Chemical Reactions and Products

The compound can undergo various chemical reactions depending on the reagents used. These reactions can lead to diverse products, which may have different biological activities or applications.

Comparison with Similar Compounds

Other compounds containing indole and thiazole moieties have shown significant biological activities. For example, thiazole-containing compounds are often studied for their antimitotic and anticancer properties . Similarly, indole derivatives are extensively researched for their roles in pharmaceuticals.

Data Table: Key Information

PropertyDescription
Molecular FormulaC14H13N3OS2
Molecular WeightApproximately 305.39 g/mol
Indole MoietyKnown for diverse biological activities
Thiazole MoietyFrequently found in pharmacologically active substances
SynthesisInvolves several key steps, can be optimized using continuous flow reactors
Potential ApplicationsMedicinal chemistry and drug development

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